An In-depth Technical Guide to the Physicochemical Properties of Octadecyl p-Toluenesulfonate
An In-depth Technical Guide to the Physicochemical Properties of Octadecyl p-Toluenesulfonate
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and analysis of Octadecyl p-Toluenesulfonate (also known as stearyl p-toluenesulfonate). This document is intended for researchers, scientists, and drug development professionals who utilize long-chain alkyl tosylates in their work.
Physicochemical Properties
Octadecyl p-toluenesulfonate is a long-chain alkyl ester of p-toluenesulfonic acid. Its extended alkyl chain imparts significant hydrophobic character, making it useful as a surfactant, emulsifying agent, and chemical intermediate in various organic syntheses.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C25H44O3S | [2][3] |
| Molecular Weight | 424.68 g/mol | [2] |
| Appearance | White to almost white powder or crystals | [4] |
| Melting Point | 56-59 °C | [4] |
| Boiling Point | Data not available (decomposes at high temperatures) | |
| Solubility | Soluble in many organic solvents such as alcohols and ethers. Insoluble in water. | [5] |
| Purity | Typically ≥98% | [3] |
| Storage | Store at room temperature in a cool, dry place. Moisture sensitive. May be stored under an inert gas like argon. | [4] |
Synthesis of Octadecyl p-Toluenesulfonate
The synthesis of octadecyl p-toluenesulfonate is typically achieved through the esterification of octadecan-1-ol (stearyl alcohol) with p-toluenesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. Pyridine (B92270) is commonly used as both the base and a solvent.
Experimental Protocol
Materials:
-
Octadecan-1-ol (Stearyl alcohol)
-
p-Toluenesulfonyl chloride (Tosyl chloride)
-
Pyridine (anhydrous)
-
Hydrochloric acid (concentrated)
-
Methanol
-
Ice
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve octadecan-1-ol (0.5 mole) in anhydrous pyridine (2 moles).
-
Cool the mixture to 10°C using a water bath.
-
Slowly add p-toluenesulfonyl chloride (0.55 mole) in portions over 20-30 minutes, ensuring the temperature does not exceed 20°C.
-
After the addition is complete, continue stirring the mixture for 3 hours at a temperature below 20°C.
-
Pour the reaction mixture into a beaker containing a mixture of crushed ice (1 L) and concentrated hydrochloric acid (300 mL).
-
The crude octadecyl p-toluenesulfonate will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any remaining pyridine hydrochloride.
Purification and Analysis
The crude product from the synthesis can be purified by recrystallization to obtain a product of high purity. The purity of the final product is typically assessed by High-Performance Liquid Chromatography (HPLC).
Purification by Recrystallization
Materials:
-
Crude Octadecyl p-Toluenesulfonate
-
Methanol (or other suitable solvent like ethanol (B145695) or a hexane (B92381)/ethyl acetate (B1210297) mixture)
Procedure:
-
Transfer the crude solid to a beaker and add a minimal amount of methanol.
-
Gently heat the mixture on a steam bath until the solid melts and dissolves completely.
-
Cool the solution in an ice bath while stirring continuously to induce crystallization of the purified product.
-
Collect the purified crystals by vacuum filtration using a chilled Büchner funnel.
-
Allow the crystals to air dry, preferably at a temperature below 20°C. For long-chain alkyl tosylates, a solvent system like ethanol or a mixture of hexane and ethyl acetate can also be effective for recrystallization.[6]
Purity Analysis by HPLC
A reverse-phase HPLC method can be employed to determine the purity of the synthesized Octadecyl p-Toluenesulfonate.
HPLC Conditions (Representative Method):
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water.[4][8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: Ambient or controlled (e.g., 27°C).[9]
-
Injection Volume: 10-20 µL.[9]
Sample Preparation: Dissolve a known concentration of the purified Octadecyl p-Toluenesulfonate in a suitable solvent, such as acetonitrile or methanol, to prepare the sample for injection.
Spectral Data
Detailed spectral analysis is crucial for the structural confirmation and purity assessment of Octadecyl p-Toluenesulfonate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR: The 1H NMR spectrum is expected to show characteristic signals for the aromatic protons of the tosyl group, the methylene (B1212753) protons of the octadecyl chain, and the methyl protons of both the tosyl and octadecyl groups.
-
Aromatic protons: Two doublets in the range of δ 7.2-7.9 ppm.[11]
-
Methylene protons adjacent to the sulfonate oxygen: A triplet around δ 4.0 ppm.
-
Methylene protons of the long alkyl chain: A broad multiplet around δ 1.2-1.6 ppm.
-
Methyl protons of the tosyl group: A singlet around δ 2.4 ppm.[11]
-
Terminal methyl protons of the octadecyl chain: A triplet around δ 0.8-0.9 ppm.
-
-
13C NMR: The 13C NMR spectrum will display signals corresponding to the carbon atoms in the aromatic ring, the sulfonate group, and the long alkyl chain.
-
Aromatic carbons: Signals in the range of δ 125-145 ppm.[11]
-
Methylene carbon adjacent to the sulfonate oxygen: A signal around δ 70 ppm.
-
Alkyl chain carbons: A series of signals in the range of δ 14-32 ppm.
-
Methyl carbon of the tosyl group: A signal around δ 21 ppm.[11]
-
Terminal methyl carbon of the octadecyl chain: A signal around δ 14 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum of Octadecyl p-Toluenesulfonate will exhibit characteristic absorption bands for the sulfonate group and the hydrocarbon backbone.
-
S=O stretching: Strong absorption bands around 1350 cm-1 and 1170 cm-1.[12]
-
S-O stretching: A strong band in the region of 1000-900 cm-1.
-
C-H stretching (aromatic): Peaks just above 3000 cm-1.[11]
-
C-H stretching (aliphatic): Strong bands in the 2920-2850 cm-1 region.[11]
-
C=C stretching (aromatic): Bands in the 1600-1450 cm-1 region.[12]
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight and to study the fragmentation pattern of the molecule. The fragmentation of long-chain alkyl tosylates often involves cleavage of the alkyl chain and fragmentation of the tosyl group. Common fragments for p-toluenesulfonates include ions at m/z 155 (tosyl cation) and m/z 91 (tropylium ion).[13][14] The fragmentation of the long alkyl chain typically shows a series of losses of 14 Da (CH2 units).[13]
Safety and Handling
Octadecyl p-Toluenesulfonate should be handled with appropriate safety precautions. It may cause skin and eye irritation.[15] It is advisable to wear personal protective equipment, including gloves and safety glasses, when handling this compound. The synthesis should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[15][16][17][18]
References
- 1. rsc.org [rsc.org]
- 2. Octadecyl p-Toluenesulfonate | C25H44O3S | CID 229551 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, spectral, structural characterization and biological investigation of m-Xylylenediaminium-bis (p-toluenesulfonate) monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Cobalt-Catalyzed Silylcarbonylation of Unactivated Secondary Alkyl Tosylates at Low Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nonlinearcrystal.alfa-chemistry.com [nonlinearcrystal.alfa-chemistry.com]
- 11. rsc.org [rsc.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. whitman.edu [whitman.edu]
- 14. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. spectrumchemical.com [spectrumchemical.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
